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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the half-maximal inhibitory

concentration (IC50) of inhibitors against Src family kinases (SFKs) using a fluorescently

labeled peptide substrate, FAM-Srctide. This assay is a valuable tool in drug discovery for

screening and characterizing the potency of potential therapeutic compounds targeting Src and

related kinases.

Introduction
The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of a multitude of

cellular processes, including proliferation, differentiation, motility, and adhesion.[1]

Dysregulation of SFK activity is frequently implicated in the development and progression of

various cancers, making them attractive targets for therapeutic intervention.[2][3][4] A key step

in the development of kinase inhibitors is the quantitative assessment of their potency,

commonly expressed as the IC50 value, which represents the concentration of an inhibitor

required to reduce the kinase's enzymatic activity by 50%.[5][6][7]

This protocol describes a robust and sensitive in vitro kinase assay utilizing FAM-Srctide, a

peptide substrate for many protein kinases including Src, that is labeled with a fluorescein

amidite (FAM) fluorophore.[8][9] The assay measures the phosphorylation of FAM-Srctide by

the target kinase. The IC50 value of a test compound is then determined by quantifying the

reduction in substrate phosphorylation across a range of inhibitor concentrations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12388166?utm_src=pdf-interest
https://www.benchchem.com/product/b12388166?utm_src=pdf-body
https://en.wikipedia.org/wiki/Src_family_kinase
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3423592/
https://en.wikipedia.org/wiki/Proto-oncogene_tyrosine-protein_kinase_Src
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859577/
https://www.reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development
https://www.benchchem.com/product/b12388166?utm_src=pdf-body
https://www.medchemexpress.com/fam-srctide.html
https://www.medchemexpress.com/srctide.html
https://www.benchchem.com/product/b12388166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of the Assay
The FAM-Srctide assay is a fluorescence-based method to measure kinase activity. In the

presence of ATP, the Src kinase transfers the gamma-phosphate from ATP to a tyrosine residue

on the FAM-Srctide substrate. The extent of phosphorylation can be quantified using various

detection methods, such as those that differentiate between the phosphorylated and non-

phosphorylated peptide. The inhibitory potential of a compound is assessed by its ability to

decrease the rate of this phosphorylation reaction.

Data Presentation
The potency of various inhibitors against Src family kinases can be quantified and compared

using their IC50 values. The following table presents a summary of IC50 values for some

known Src kinase inhibitors. Note that the specific IC50 can vary depending on the assay

conditions.[10]

Inhibitor Target Kinase(s) IC50 (nM) Notes

Dasatinib
Src, Lck, Fyn, Yes,

BCR/ABL
< 1.0

A multi-kinase

inhibitor.[2]

PP2
Src family kinases

(p56lck, p59fynT)
4-5

A selective inhibitor of

Src-family tyrosine

kinases.[11]

Saracatinib

(AZD0530)
Src family kinases -

A Src family tyrosine

kinase inhibitor tested

in various disease

models.[12]

SU6656 Src, Yes, Lyn, Fyn 280, 20, 130, 170
A selective inhibitor of

Src family kinases.[11]

KB SRC 4 c-Src 44 (Ki)

A potent and highly

selective c-Src

inhibitor.[11]
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Materials and Reagents
Enzyme: Recombinant active Src kinase

Substrate: FAM-Srctide

Inhibitors: Test compounds and a known Src inhibitor as a positive control (e.g., Dasatinib,

PP2)

ATP: Adenosine 5'-triphosphate

Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20

Stop Solution: e.g., 100 mM EDTA in water

Microplates: 96-well or 384-well plates (black, low-binding)

Plate Reader: Capable of fluorescence detection at appropriate excitation/emission

wavelengths for FAM (approx. 495/520 nm)

DMSO: Dimethyl sulfoxide (for dissolving inhibitors)

Experimental Workflow Diagram
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Preparation

Assay Execution

Data Acquisition & Analysis
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Caption: Experimental workflow for IC50 determination using the FAM-Srctide assay.
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Detailed Protocol
Reagent Preparation:

Prepare the assay buffer and store it at 4°C.

Prepare a stock solution of Src kinase in assay buffer to the desired concentration. Keep

on ice.

Prepare a stock solution of FAM-Srctide in assay buffer.

Prepare a stock solution of ATP in assay buffer. The final concentration of ATP in the

assay should ideally be at or near the Km value for the kinase.

Prepare a stock solution of the test inhibitor and positive control in 100% DMSO.

Inhibitor Dilution:

Create a serial dilution of the test inhibitor and positive control in a separate plate or tubes.

A typical starting point is a 10-point, 3-fold serial dilution.

Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control

(background).

Assay Procedure:

Add a small volume of the diluted inhibitors and controls to the wells of the microplate.

Add the prepared Src kinase solution to all wells except the "no enzyme" control.

Allow for a pre-incubation of the kinase and inhibitor for a set time (e.g., 15-30 minutes) at

room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a solution containing both FAM-Srctide and ATP to

all wells.

Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g.,

60-120 minutes). The reaction should be in the linear range.
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Stop the reaction by adding the stop solution.

Data Acquisition:

Measure the fluorescence intensity in each well using a plate reader with the appropriate

filters for FAM.

Data Analysis
Background Subtraction: Subtract the average fluorescence signal of the "no enzyme"

control from all other data points.

Calculation of Percent Inhibition:

The "no inhibitor" control represents 0% inhibition (maximum kinase activity).

The percent inhibition for each inhibitor concentration is calculated using the following

formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

IC50 Determination:

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software

package (e.g., GraphPad Prism).

The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the

fitted curve.[13]

Src Signaling Pathway and Inhibition
Src kinases are integral components of signaling pathways that are activated by various cell

surface receptors, including receptor tyrosine kinases (RTKs) and G-protein coupled receptors

(GPCRs).[4][14] Upon activation, Src phosphorylates downstream substrates, leading to the

activation of multiple signaling cascades that control cell growth, proliferation, and survival,

such as the Ras-MAPK and PI3K-Akt pathways.[14][15] Inhibitors targeting the ATP-binding

pocket of the Src kinase domain prevent the phosphorylation of its substrates, thereby blocking

these downstream signaling events.
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Caption: Simplified Src signaling pathway and the point of action for Src inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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